2,2'-Dimethoxybiphenyl-4,4'-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2-methoxyphenyl)-3-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)18-2/h3-8H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOAIOIVLVUPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Dimethoxybiphenyl 4,4 Diamine and Its Precursors
Established Synthetic Pathways to the Core 2,2'-Dimethoxybiphenyl-4,4'-diamine Structure
The formation of the 2,2'-dimethoxybiphenyl (B32100) backbone is typically achieved before the final diamine product is realized. This often involves the synthesis of a dinitro-substituted intermediate, namely 2,2'-dimethoxy-4,4'-dinitrobiphenyl, which is then reduced to the target compound.
Diazonium salts are versatile intermediates in the synthesis of substituted aromatic compounds, and they play a role in pathways leading to this compound.
One established route involves the diazotization of an aminated precursor, such as 2-methoxy-4-nitroaniline. This process, typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, converts the primary aromatic amine into a diazonium salt. orientjchem.orgsci-hub.se This reactive intermediate can then undergo coupling reactions. For instance, a Sandmeyer-type reaction can be employed where the diazonium group is replaced by a nucleophile.
Alternatively, the diazonium salt derived from this compound itself can be used for further functionalization. In a documented procedure, the diamine is treated with sodium nitrite and hydrochloric acid to form the bis-diazonium salt. chemicalbook.com Subsequent reaction with potassium iodide allows for the replacement of the diazonium groups with iodine, yielding 4,4'-diiodo-2,2'-dimethoxybiphenyl with high efficiency. chemicalbook.com This highlights the utility of diazonium chemistry in modifying the biphenyl (B1667301) diamine scaffold.
Diazotization Conditions: The stability and reactivity of the diazonium salt are highly dependent on temperature and pH, requiring strict control to prevent premature decomposition and side reactions.
The creation of the biaryl C-C bond is a cornerstone of the synthesis. Classic and modern cross-coupling reactions are frequently adapted to produce the necessary substituted biphenyl core, which is later converted to the diamine.
The Ullmann reaction is a classical method for synthesizing symmetric biaryls through the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.org In a relevant synthesis, 2-iodo-5-nitroanisole (B1296816) undergoes Ullmann coupling in the presence of copper powder at high temperatures (200–205°C) to produce 2,2'-dimethoxy-4,4'-dinitro-1,1'-biphenyl, a direct precursor to the target diamine after reduction. While effective, this method often requires harsh conditions and an excess of copper. organic-chemistry.org
The Suzuki-Miyaura coupling offers a more modern and often higher-yielding alternative. This palladium-catalyzed cross-coupling between an aryl halide and an organoboron species is known for its mild reaction conditions and broad functional group tolerance. nih.govacs.org For the synthesis of sterically hindered biphenyls, Suzuki coupling has been shown to provide significantly better yields (65-98%) compared to the Ullmann reaction (20-38%). nih.gov This method would typically involve coupling a suitably substituted methoxyphenylboronic acid with a methoxyhalobenzene (or vice versa) to form the biphenyl core.
| Coupling Method | Typical Reactants | Catalyst | Conditions | Yield | Citation |
| Ullmann Coupling | 2-Iodo-5-nitroanisole | Copper Powder | 200–205°C, 20h | 37% | |
| Suzuki Coupling | Arylboronic acid + Aryl halide | Pd(dba)₂ / DPDB | Milder temperatures | 65-98% | nih.gov |
Functional Group Transformations and Derivatization Strategies of the Biphenyl Diamine Moiety
Once the this compound structure is obtained, its functional groups can be further manipulated to create a variety of derivatives.
The oxidation of this compound can target either the amine groups or the aromatic rings. Aromatic amines are susceptible to oxidation, which can yield nitroso, nitro, or polymeric products depending on the oxidant and reaction conditions. The methoxy (B1213986) groups are generally stable to mild oxidizing agents, but strong oxidants can pose a risk of cleaving the ether linkage or oxidizing the aromatic system itself. For instance, the related compound 4,4'-dimethoxybiphenyl is known to be incompatible with strong oxidizing agents. While specific oxidation studies on this compound are not extensively documented in the provided results, the general reactivity of aromatic amines suggests that controlled oxidation could be a viable, albeit challenging, derivatization strategy.
Reduction reactions are fundamental to the synthesis of the title compound, primarily in the conversion of the dinitro precursor to the diamine. The catalytic reduction of 2,2'-dinitrobiphenyl (B165474) derivatives is a well-established transformation. ontosight.aiontosight.ai
Commonly used systems involve hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a metal catalyst. researchgate.netlookchem.com For example, the reduction of 2,2'-dinitrobiphenyl using hydrazine hydrate with a palladium on carbon (Pd/C) catalyst effectively yields 2,2'-diaminobiphenyl. researchgate.net The choice of catalyst can be critical; active Raney nickel with low aluminum content gives a quantitative yield of the diamine, whereas catalysts with higher aluminum content can lead to side products like benzo[c]cinnoline (B3424390) derivatives. lookchem.com
| Precursor | Reducing System | Catalyst | Product | Key Observation | Citation |
| 2,2'-Dinitrobiphenyl | Hydrazine Hydrate | Pd/C (10%) | 2,2'-Diaminobiphenyl | Effective catalytic reduction | researchgate.net |
| 2,2'-Dinitrobiphenyl | Hydrazine Hydrate | Active Raney Nickel | 2,2'-Diaminobiphenyl | Quantitative yield | lookchem.com |
| 2,2'-Dinitrobiphenyl | Hydrazine Hydrate | Raney Nickel (high Al) | Benzo[c]cinnoline derivatives | Catalyst type influences product | lookchem.com |
The reactivity of the aromatic rings in this compound is governed by the powerful electron-donating and directing effects of the amine (-NH₂) and methoxy (-OCH₃) groups.
Electrophilic Substitution: Both amine and methoxy groups are strong activating groups and are ortho, para-directing. libretexts.org In the this compound structure, the positions ortho and para to the methoxy groups are already substituted. The positions ortho to the amine groups (positions 3, 5, 3', and 5') are therefore highly activated and are the primary sites for electrophilic attack in reactions such as halogenation, nitration, or sulfonation. savemyexams.com The high electron density of the rings facilitates these reactions, although the strong activation can sometimes lead to polysubstitution or side reactions if not carefully controlled. acs.org
Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the electron-rich rings of this compound is generally not feasible. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack. libretexts.org However, as discussed previously, the amine groups can be converted into diazonium salts. These diazonium groups are excellent leaving groups and can be readily displaced by a wide array of nucleophiles in Sandmeyer or related reactions, providing an indirect but highly effective route for introducing functionalities like halogens, cyano, or hydroxyl groups onto the aromatic rings. chemicalbook.com
Polymer Chemistry and Advanced Material Engineering Applications of 2,2 Dimethoxybiphenyl 4,4 Diamine Derivatives
Polyimide Synthesis and Structure-Property Correlations
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. rsc.orgvt.edu The properties of these materials can be precisely tuned by modifying the chemical structure of the diamine and dianhydride monomers. vt.edu
Utilization of Diamine Monomers in High-Performance Polyimide Formation
The most prevalent method for synthesizing polyimides is a two-step process. vt.edumdpi.com This process begins with the reaction of a diamine monomer, such as 2,2'-Dimethoxybiphenyl-4,4'-diamine, with a tetracarboxylic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at ambient temperatures. vt.edumdpi.com This initial step involves a nucleophilic attack of the diamine's amino groups on the dianhydride's carbonyl carbons, leading to the formation of a soluble poly(amic acid) (PAA) precursor. vt.educore.ac.uk
The resulting PAA solution can be cast into films or spun into fibers. core.ac.uk The final polyimide is then formed through a process called imidization, which involves the cyclization of the amic acid groups. This can be achieved either through chemical dehydration or, more commonly for films and coatings, by thermal treatment. vt.educore.ac.uk The incorporation of non-coplanar biphenyl (B1667301) diamines, like those with 2,2'-substituents, has been shown to enhance the solubility and processability of the resulting polyimides without significantly compromising their desirable thermal properties. nasa.gov
Influence of Methoxy (B1213986) Substituents on Polymeric Electronic Properties and Charge Transport
The methoxy (-OCH₃) groups present on the 2,2'-positions of the biphenyl unit in this compound play a crucial role in defining the electronic properties of the resulting polymers. As electron-donating substituents, methoxy groups can increase the electron density of the polymer backbone, which in turn influences intramolecular and intermolecular charge transfer (CT) complexes. rsc.orgmdpi.com
The formation of CT complexes between the electron-donating diamine units and electron-accepting dianhydride units is a key feature of polyimides. mdpi.com The strength of these interactions can be modulated by substituents. The presence of methoxy groups can enhance the electron-donating capacity of the diamine moiety, potentially facilitating more effective charge transfer, which is beneficial for applications in electronics. mdpi.comresearchgate.net Studies on related systems have shown that methoxy substituents can stabilize excited states and lower the energy thresholds for oxidation and reduction, suggesting enhanced charge transport properties. mdpi.com This makes such polymers suitable for use as hole-transporting materials in optoelectronic devices like perovskite solar cells. researchgate.net
Tailoring Dielectric Properties in Polyimide Architectures
For advanced electronic applications, such as interlayer dielectrics in microelectronics, polyimides with a low dielectric constant and low dielectric loss are highly desirable to ensure fast signal transport and minimal signal loss. ossila.com The dielectric properties of a polymer are influenced by its molecular structure, specifically the polarizability and packing density of the polymer chains.
Introducing bulky substituents onto the polymer backbone is a common strategy to lower the dielectric constant. These groups increase the free volume between polymer chains, which reduces the effective number of dipole moments per unit volume and hinders their alignment with an applied electric field. ossila.com While direct data for polyimides from this compound is specific, studies on the structurally similar 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine have demonstrated that the branched methyl groups effectively enlarge the intermolecular spacing, leading to a reduction in the dielectric constant. ossila.com It is well-established that the steric hindrance from the methoxy groups in this compound would similarly disrupt chain packing, thereby helping to achieve a lower dielectric constant in the final polyimide.
Investigation of Thermal Imidization Processes and Resultant Material Crystallinity
The conversion of the poly(amic acid) precursor to the final polyimide via thermal imidization is a critical step that dictates the material's ultimate properties. mdpi.com This process is typically carried out by heating the PAA film in a step-cure process, with temperatures gradually increasing to a final cure temperature that can range from 250°C to 400°C. core.ac.ukkpi.ua During this heating cycle, the amic acid groups cyclize, releasing water molecules. mdpi.com
The thermal history significantly impacts the residual stress, molecular orientation, and degree of crystallinity in the polyimide film. kpi.ua The rigidity of the monomer units plays a key role; rigid backbones, such as those derived from biphenyl diamines, tend to form more ordered structures. vt.edu The final degree of crystallinity influences the material's mechanical properties, thermal stability, and solvent resistance. The imidization kinetics can differ based on the precursor structure, which in turn leads to variations in the properties of the resulting polyimide. kpi.ua Control over the thermal imidization process is therefore essential for producing polyimide films with consistent and optimized performance for specific applications.
Development of Enamine and Conjugated Polymer Systems
Beyond polyimides, derivatives of this compound are explored in the synthesis of other functional polymers, particularly those with extended π-conjugation for semiconductor applications.
Synthesis of Conjugated Enamines and Their Role as p-Type Semiconductors
Fully conjugated enamines derived from biphenyl diamines have emerged as promising p-type (hole-transporting) organic semiconductors. ossila.comroyalsocietypublishing.org These materials can be synthesized through a straightforward one-step condensation reaction between an aromatic diamine and an aldehyde, often catalyzed by an acid like camphorsulfonic acid (CSA). royalsocietypublishing.org
For instance, reacting a biphenyl diamine with diphenylacetaldehyde (B122555) results in a conjugated enamine that can be used as a hole-transport layer in devices like solar cells. ossila.com Research on various biphenyl enamines has shown that subtle changes in the diamine structure, such as the presence and position of substituent groups, can lead to notable differences in the material's properties. royalsocietypublishing.org While one study reported that the condensation reaction using 3,3'-dimethoxybiphenyl-4,4'-diamine (an isomer of the target compound) did not yield the desired product, the analogous reaction with 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine successfully produced an enamine with a hole mobility of 2.5 × 10⁻² cm²/Vs, which was used in a solar cell with an 18.4% efficiency. ossila.comroyalsocietypublishing.org These findings highlight the potential of enamine derivatives from the 2,2'-disubstituted biphenyl diamine family, including this compound, as effective p-type semiconductors for electronic applications.
Table 1: Properties of Related Biphenyl-Based Polymers
| Polymer Type | Diamine Monomer | Key Property | Reported Value/Characteristic | Source(s) |
|---|---|---|---|---|
| Conjugated Enamine | 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine | Hole Mobility | 2.5 × 10⁻² cm²/Vs | ossila.com |
| Polyimide | 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine | Dielectric Property | Low dielectric constant and loss | ossila.com |
| Polyimide | 4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl | Thermal Stability | Glass transition temperatures comparable to commercial polyimides | nasa.gov |
| Conjugated Enamine | Biphenyl Diamine Derivatives | Thermal Stability | High thermal stability | royalsocietypublishing.org |
Strategies for Optimizing Charge Carrier Mobility and Transport Dynamics in Polymeric Networks
The performance of organic electronic devices is intrinsically linked to the charge carrier mobility of the semiconducting polymers employed. For polymers derived from this compound, also known as o-dianisidine, optimizing charge transport is a key area of research. nih.gov Strategies to enhance charge carrier mobility often focus on manipulating the polymer's molecular structure and solid-state packing.
One effective strategy involves the introduction of specific substituents to the polymer backbone. For instance, alkylating both the donor and acceptor units within a donor-acceptor (D-A) copolymer can significantly improve solubility. This enhanced solubility facilitates the purification of high molecular weight polymers, which in turn leads to the formation of more uniform and ordered films. rsc.org Higher molecular weight polymers generally exhibit improved charge carrier mobility due to increased chain connectivity and fewer grain boundaries. nih.gov For example, a fourfold increase in the degree of polymerization has been shown to increase carrier mobility by over three orders of magnitude in certain conjugated polymers. nih.gov
Careful selection of the conjugation system and the positioning of side chains are also crucial. These factors influence the planarity of the polymer backbone and the degree of intermolecular and intramolecular interactions, which are essential for efficient charge transport. rsc.org By promoting ordered packing and maintaining backbone coplanarity, both interchain (between polymer chains) and intrachain (along a single polymer chain) charge transport can be facilitated. rsc.org For some semiconducting polymers, this approach has yielded high hole mobilities, reaching up to 9.54 cm²/V·s. rsc.org
Furthermore, the alignment of polymer chains is a powerful technique to boost conductivity. cam.ac.uk Processes like high-temperature rubbing can induce a preferred orientation of the polymer backbones, leading to more efficient charge transport along the aligned chains. cam.ac.uk This has been shown to increase conductivity by a factor of three to four compared to unaligned films. cam.ac.uk The modeling of charge transport in these complex systems often involves considering mechanisms like diffusion, drift, and hopping between localized states. umd.eduresearchgate.net
| Strategy | Mechanism | Impact on Charge Mobility | Reference |
| Alkylation of Donor/Acceptor Units | Improves solubility, enabling purification of high molecular weight polymers and formation of uniform films. | Significant increase. | rsc.org |
| Optimized Side Chain Positioning | Promotes ordered packing and backbone coplanarity, facilitating interchain and intrachain charge transport. | Enhanced mobility. | rsc.org |
| Polymer Chain Alignment | Creates preferential pathways for charge transport along the polymer backbone. | 3-4 fold increase in conductivity. | cam.ac.uk |
| Increased Molecular Weight | Reduces grain boundaries and increases chain connectivity. | Can increase by orders of magnitude. | nih.gov |
Polymer Nanocomposite and Blend Material Development
The development of polymer blends and nanocomposites using derivatives of this compound offers a versatile and cost-effective approach to creating new materials with tailored properties. kashanu.ac.ir
Polymer blending allows for the creation of materials with properties that are a combination of the individual components. kashanu.ac.ir Research has demonstrated the successful blending of polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine with both synthetic and natural polymers, such as polyvinyl alcohol (PVA) and chitosan (B1678972). kashanu.ac.irkashanu.ac.ir
The fabrication of these blends is often achieved through a solvent casting method. kashanu.ac.ir In a typical process, the synthesized polymer and the blending polymer (e.g., PVA or chitosan) are dissolved in suitable solvents. For instance, PVA is often dissolved in hot water, while chitosan is dissolved in a dilute aqueous acetic acid solution. kashanu.ac.irmdpi.com The individual polymer solutions are then mixed, typically in a specific ratio (e.g., 5:5), and stirred to ensure homogeneity. kashanu.ac.ir The resulting solution is cast onto a surface and the solvent is evaporated, leaving a polymer blend film. nycu.edu.tw
The interaction between the constituent polymers is crucial for the final properties of the blend. For example, in blends with PVA, strong intermolecular hydrogen bonding can occur between the hydroxyl groups of the diamine-derived polymer and the hydroxyl groups of PVA. researchgate.net Similarly, in chitosan blends, hydrogen bonding can form between the amino groups of chitosan and the hydroxyl groups of the polymer. researchgate.net These interactions influence the morphology and mechanical properties of the resulting blend.
To further enhance the properties of these polymer blends, inorganic nanoparticles such as silica (B1680970) (SiO₂) nanoparticles can be integrated to form polymer nanocomposites. kashanu.ac.irkashanu.ac.ir The incorporation of nanoparticles can significantly improve mechanical strength, thermal stability, and introduce new functionalities. rsc.orgexpresspolymlett.com
The fabrication of these nanocomposites often involves dispersing the silica nanoparticles within the polymer blend solution before the casting process. kashanu.ac.ir Achieving a uniform dispersion of the nanoparticles within the polymer matrix is critical to avoid aggregation, which can be detrimental to the material's properties. rsc.org Surface modification of the nanoparticles can be employed to improve their compatibility with the polymer matrix and promote better dispersion. nih.govrsc.org
In studies involving polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine, blending with PVA or chitosan and subsequent mixing with silica nanoparticles has been reported. kashanu.ac.irkashanu.ac.ir The resulting nanocomposites have shown potential for various applications. For instance, scanning electron microscopy (SEM) of such nanocomposites has revealed a homogeneous distribution of silica nanoparticles on the polymer matrix surface, with particle sizes in the nanometer range. kashanu.ac.ir The integration of silica nanoparticles has been shown to enhance the thermal stability and mechanical properties of polyimide composites. expresspolymlett.com
| Material | Fabrication Method | Key Components | Potential Enhancements | References |
| Polymer Blend | Solvent Casting | Polymer from this compound, Polyvinyl Alcohol (PVA) | Tailored physical properties through component selection. | kashanu.ac.irkashanu.ac.ir |
| Polymer Blend | Solvent Casting | Polymer from this compound, Chitosan | Combination of synthetic and natural polymer properties. | kashanu.ac.irkashanu.ac.ir |
| Polymer Nanocomposite | Solvent Casting with Nanoparticle Dispersion | Polymer Blend (as above), Silica (SiO₂) Nanoparticles | Improved mechanical strength and thermal stability. | kashanu.ac.irkashanu.ac.irexpresspolymlett.com |
Functional Polymeric Architectures for Diverse Technological Applications
The unique chemical structure of this compound makes it a valuable building block for the synthesis of functional polymeric architectures with applications in advanced technologies. researchgate.net
Derivatives of this compound are utilized in the creation of advanced organic electronic materials. researchgate.netbldpharm.com These materials are foundational to the development of devices such as organic light-emitting diodes (OLEDs), flexible solar cells, and transistors. technologynetworks.com The biphenyl core of the diamine contributes to the rigidity and electronic properties of the resulting polymers, which are crucial for their performance in electronic applications.
The synthesis of these materials often involves polymerization reactions that incorporate the diamine as a monomer. For example, polyimides, a class of high-performance polymers, can be synthesized using this diamine. nasa.gov The properties of these polyimides, such as their solubility and thermal stability, can be tuned by the specific dianhydride used in the polymerization. nasa.gov The non-coplanar structure imparted by the 2,2'-substituted biphenyl unit can enhance the solubility of the resulting polymers, which is a significant advantage for solution-based processing of electronic devices. nasa.gov
Research in organic electronics is focused on developing materials with optimized properties, such as high charge carrier mobility and efficient light emission. nih.govresearchgate.net The design of novel polymeric structures, including those incorporating this compound, is a key strategy in achieving these goals. huji.ac.il
This compound and its derivatives also serve as important specialty chemicals and precursors in the synthesis of pigments and dyes. bldpharm.com The diazotization of the amine groups in this compound allows for its use in the production of azo dyes. These dyes have a wide range of applications due to their vibrant colors and stability.
Furthermore, this diamine can be a precursor for the synthesis of other complex organic molecules. For example, it can be used to synthesize 4,4'-diiodo-2,2'-dimethoxybiphenyl through a two-step process involving diazotization followed by reaction with potassium iodide. chemicalbook.com This diiodo-biphenyl derivative can then be used in various cross-coupling reactions to build more complex molecular architectures for applications in materials science.
The versatility of this compound as a chemical intermediate makes it a valuable compound in the broader chemical industry for the production of a variety of specialty chemicals.
Coordination Chemistry and Ligand Design Utilizing Biphenyl Diamines
Role as a Building Block for Multidentate Schiff Base Ligands
2,2'-Dimethoxybiphenyl-4,4'-diamine is an excellent building block for tetradentate Schiff base ligands. These ligands are typically synthesized through the condensation reaction of the diamine with two equivalents of an aldehyde or ketone. ekb.eg The resulting Schiff base, characterized by the presence of an imine (-C=N-) group, possesses a flexible yet structurally defined backbone, making it an effective chelating agent for metal ions. nih.govorientjchem.org The biphenyl (B1667301) unit imposes a degree of conformational rigidity, while the methoxy (B1213986) groups can influence the electronic properties and solubility of both the ligand and its subsequent metal complexes.
The synthesis of a Schiff base from this compound (also known as o-dianisidine) typically involves refluxing the diamine with a suitable aldehyde, such as 2-methoxybenzaldehyde, in a solvent like methanol. scirp.org The product, a bis(2-methoxybenzylidene)biphenyl-4,4'-diamine, often precipitates from the solution and can be purified by recrystallization. scirp.org These tetradentate ligands, often featuring an N₂O₂ donor set, are well-known for their ability to coordinate with a wide range of metal ions, forming stable complexes. orientjchem.orgsamipubco.com
The Schiff base ligands derived from this compound readily form complexes with transition metals. A notable example is the synthesis of chromium(III) and iron(II) complexes. scirp.org These complexes are prepared by reacting the Schiff base ligand, bis(2-methoxybenzylidene)biphenyl-4,4'-diamine, with the corresponding metal salts, such as chromium(III) nitrate (B79036) or iron(II) chloride, in a suitable solvent. scirp.orgscirp.org
The formation of these complexes is confirmed through various spectroscopic and analytical techniques. scirp.orgnih.gov Elemental analysis helps in determining the stoichiometry of the metal complexes, while spectroscopic methods provide insight into the coordination environment of the metal ion. scirp.org For instance, the reaction between the aforementioned Schiff base and Cr(III) and Fe(II) salts yields complexes with proposed structures where the metal ion is coordinated to the ligand. scirp.org
Table 1: Elemental Analysis and Magnetic Moment Data for a Schiff Base Ligand and its Cr(III) and Fe(II) Complexes
| Compound | Formula | M.Wt. ( g/mol ) | Color | Magnetic Moment (B.M.) |
|---|---|---|---|---|
| Schiff Base Ligand | C₂₈H₂₆N₂O₂ | 422 | Yellow | - |
| Fe(II) Complex | [Fe(C₂₈H₂₄N₂O₂)(H₂O)₂] | 746 | Light Brown (Beige) | 5.08 |
This table is generated based on data from a study on bis(2-methoxybenzylidene)biphenyl-4,4'-diamine complexes. scirp.org
The chelation of metal ions by Schiff base ligands derived from this compound is a key aspect of their coordination chemistry. The stability of the resulting coordination compounds is crucial for their potential applications. Chelation typically occurs through the nitrogen atoms of the two imine groups and often involves other donor atoms from the aldehyde precursor, such as phenolic oxygen atoms, creating a stable multi-ring structure around the central metal ion. samipubco.comnih.gov
Infrared (IR) spectroscopy is a powerful tool for investigating these chelation properties. The coordination of the azomethine nitrogen to the metal ion is indicated by a shift in the C=N stretching frequency. In the free Schiff base ligand derived from this compound and 2-methoxybenzaldehyde, the C=N bond shows a characteristic stretching frequency around 1620 cm⁻¹. scirp.org Upon complexation with Fe(II) and Cr(III), this band shifts to lower frequencies (1612 cm⁻¹ for Fe and 1616 cm⁻¹ for Cr), confirming the involvement of the imine nitrogen in the coordination. scirp.org The appearance of new bands at lower frequencies (e.g., 524 cm⁻¹ and 516 cm⁻¹) can be attributed to the formation of new metal-nitrogen (M-N) bonds. scirp.org
The thermodynamic and kinetic stability of these complexes is a result of the chelate effect, where the multidentate ligand forms multiple bonds with the metal ion, leading to a more stable complex than if the bonds were formed by individual monodentate ligands. samipubco.com The rigidity of the biphenyl backbone contributes to this stability. The stability of such complexes makes them resistant to dissociation in solution, which is a vital property for applications in catalysis and sensing. samipubco.comconscientiabeam.com
Table 2: Key IR Spectral Data (cm⁻¹) for a Schiff Base Ligand and its Metal Complexes
| Compound | ν(C=N) | ν(M-N) |
|---|---|---|
| Free Ligand | 1620 | - |
| Fe(II) Complex | 1612 | 524 |
This table highlights the shift in the C=N stretching frequency upon complexation, indicating coordination. Data is based on a study of bis(2-methoxybenzylidene)biphenyl-4,4'-diamine complexes. scirp.org
Applications of Coordination Complexes in Catalysis and Sensing Systems
The coordination complexes derived from this compound are not merely of structural interest; their functional properties are actively explored in various fields, notably in catalysis and the development of chemical sensors.
Schiff base metal complexes are widely recognized for their catalytic prowess in a multitude of organic reactions. ekb.eg This activity stems from the ability of the central metal ion to exist in various oxidation states and to coordinate with substrates, thereby activating them for transformation. samipubco.com Complexes of metals like palladium, ruthenium, chromium, and iron have shown significant catalytic activity. researchgate.netglobalresearchonline.netdergipark.org.tr
While specific catalytic studies on the Cr(III) and Fe(II) complexes of bis(2-methoxybenzylidene)biphenyl-4,4'-diamine are not extensively detailed, the broader class of Schiff base complexes is known to catalyze reactions such as oxidations, hydrogenations, polymerizations, and carbon-carbon coupling reactions like the Suzuki and Heck reactions. conscientiabeam.comresearchgate.netglobalresearchonline.net For example, palladium(II) complexes of Schiff bases have been successfully employed as catalysts in Sonogashira coupling reactions. researchgate.net Similarly, ruthenium(II) complexes are effective for the transfer hydrogenation of ketones. dergipark.org.tr Given these precedents, it is highly probable that complexes derived from this compound could serve as effective catalysts, with the biphenyl backbone and methoxy substituents providing a means to fine-tune steric and electronic effects to enhance selectivity and efficiency. globalresearchonline.netrevistabionatura.com
Derivatives of biphenyl diamines are promising candidates for the construction of chemosensors, particularly fluorescent sensors. nih.govacadiau.ca The principle behind many such sensors is a change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—upon binding a specific analyte, such as a metal ion. nih.govmdpi.com
For sensors based on biphenyl structures, a notable mechanism involves binding-induced conformational restriction. acadiau.ca In a free, uncomplexed state, the two phenyl rings of a biphenyl derivative can rotate relative to each other, a process that can quench fluorescence. When the molecule binds to a metal ion, this rotation is restricted, leading to a more rigid structure and a significant enhancement of fluorescence quantum yield. acadiau.ca Derivatives of this compound can be functionalized to create ligands that selectively bind to target ions. The inherent fluorescence of the biphenyl core can be modulated by the methoxy groups and further tailored by the choice of aldehyde used in the Schiff base formation. This allows for the rational design of sensors that are both highly sensitive and selective for specific metal ions. ossila.comunl.pt
The formation of well-defined supramolecular architectures is a key area in crystal engineering. In the context of this compound complexes, the assembly of individual complex units into larger, ordered structures is governed by a combination of coordination bonds and non-covalent interactions, with hydrogen bonding playing a particularly crucial role. nih.govmdpi.com
Advanced Characterization and Spectroscopic Analysis of 2,2 Dimethoxybiphenyl 4,4 Diamine and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in determining the intricate details of molecular architecture. Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis Absorption Spectroscopy each offer a unique window into the compound's identity and electronic properties.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its interaction with infrared radiation, which excites molecular vibrations. In the analysis of 2,2'-Dimethoxybiphenyl-4,4'-diamine and its derivatives, specific vibrational modes are of particular interest.
For instance, in a study involving the synthesis of a Schiff base from 3,3'-dimethoxybiphenyl-4,4'-diamine (an isomer of the title compound), the disappearance of –NH2 stretching vibrations at 3411 and 3343 cm⁻¹ and the –N-H scissoring vibration at 1617 cm⁻¹ confirmed the successful reaction of the primary amine groups. dergipark.org.tr Additionally, a shift in the C-O-C stretching vibration from 1224 cm⁻¹ to a higher frequency is indicative of changes in the electronic environment of the methoxy (B1213986) groups. dergipark.org.tr
Polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine also exhibit characteristic FT-IR absorption bands. For example, a polymer synthesized with malic anhydride (B1165640) showed significant peaks corresponding to O-H stretching (3400-2400 cm⁻¹), N-H stretching (3180 cm⁻¹), and C=O of the carboxylic acid (1693 cm⁻¹). researchgate.net Another study on polymers derived from the same diamine reported N-H stretching at 3161 cm⁻¹. researchgate.net These findings underscore the utility of FT-IR in confirming the incorporation of the diamine monomer into polymer chains and identifying the newly formed functional groups.
Interactive Data Table: Characteristic FT-IR Peaks for this compound and Related Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type | Reference |
| N-H Stretch (Amine) | 3411, 3343 | Diamine starting material | dergipark.org.tr |
| N-H Scissoring (Amine) | 1617 | Diamine starting material | dergipark.org.tr |
| C-O-C Stretch (Methoxy) | 1224 | Diamine starting material | dergipark.org.tr |
| C=N Stretch (Azomethine) | 1632 | Schiff base derivative | researchgate.net |
| N-H Stretch (Amide) | 3161 | Polyamide derivative | researchgate.net |
| O-H Stretch (Carboxylic Acid) | 3400-2400 | Polymer with anhydride | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Proton Environment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is indispensable for mapping the proton environments within a molecule. The chemical shifts (δ) of protons provide detailed information about their electronic surroundings and connectivity to neighboring atoms.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methoxy (OCH₃) protons. The aromatic protons would likely appear as a complex multiplet in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The methoxy protons would present as a sharp singlet, with a chemical shift influenced by the aromatic ring. Protons on carbons adjacent to electronegative atoms like oxygen are deshielded and appear at higher chemical shifts. chemistrysteps.com
In derivatives of this diamine, changes in the ¹H NMR spectrum can confirm successful synthesis. For example, in the formation of a Schiff base, the appearance of a new singlet for the imine proton (CH=N) at around δ 8.59 ppm provides clear evidence of the reaction. dergipark.org.trresearchgate.net Similarly, when the diamine is incorporated into a polymer, the disappearance or shift of the amine proton signals and the appearance of new signals corresponding to the polymer backbone would be observed.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |
| Aromatic Protons | 6.5 - 8.0 | Multiplet | The exact shifts and coupling patterns depend on the substitution pattern. | chemistrysteps.com |
| Amine (NH₂) Protons | Variable (broad singlet) | Broad Singlet | Position can be affected by solvent and concentration. | chemistrysteps.com |
| Methoxy (OCH₃) Protons | ~3.8 | Singlet | The electronegative oxygen atom causes a downfield shift. | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 244.29 g/mol . nih.govmolbase.com MS analysis would show a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For this compound, fragmentation would likely involve the loss of methyl groups from the methoxy substituents and cleavage of the biphenyl (B1667301) linkage. Analysis of these fragments helps to confirm the structure of the parent molecule. chemicalbook.com In a study of a Schiff base complex derived from a similar diamine, mass spectrometry was used to confirm the proposed structure of the complex. researchgate.net
UV-Vis Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. msu.edu The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
For this compound, the biphenyl system and the presence of amino and methoxy groups, which are auxochromes, will influence the electronic transitions. The interaction between the two aromatic rings and the electronic effects of the substituents will determine the energy of the π → π* and n → π* transitions. The planarity of the biphenyl system is a key factor; greater planarity leads to more effective conjugation and a bathochromic (red) shift to longer wavelengths. The presence of substituents can affect the dihedral angle between the phenyl rings.
Studies on derivatives and related compounds can provide insight. For example, the formation of a more extended conjugated system, such as in a Schiff base derivative, would be expected to result in a red shift of the absorption bands compared to the parent diamine. bohrium.com The color of a compound is a direct consequence of its absorption in the visible region of the spectrum. msu.edu
Microscopic and Surface Characterization Techniques
Beyond the molecular level, understanding the macroscopic and surface properties of materials derived from this compound is crucial for their application.
Field Emission Scanning Electron Microscopy (FESEM) for Morphological Analysis
Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to study the surface morphology and topography of materials. In the context of derivatives of this compound, particularly polymers, FESEM can reveal important information about the material's structure at the micro- and nanoscale.
For instance, FESEM analysis of a Schiff base synthesized from a related diamine showed that the particles were agglomerated with different morphologies and non-uniform sizes, exhibiting irregular shapes. dergipark.org.tr In the field of polymer science, polyimides derived from diamines are of significant interest. vt.edujrmds.in The morphology of polyimide films and membranes, as visualized by FESEM, is critical to their performance in applications such as gas separation and filtration. mdpi.com The surface structure, including porosity and uniformity, can be directly observed. For example, FESEM has been used to study the porous structure of polyimide-based membranes. mdpi.com
Scanning Tunneling Microscopy (STM) for On-Surface Architectural Investigations
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing and manipulating matter at the atomic and molecular scales. aps.orgarxiv.orggsa.ac.uk It has been instrumental in the field of on-surface synthesis, where chemical reactions are carried out on a solid surface to create novel low-dimensional materials. This approach allows for the direct observation of molecular self-assembly, reaction pathways, and the final architecture of the resulting nanostructures with sub-molecular resolution.
In the context of this compound and its derivatives, STM is employed to investigate their on-surface behavior, including self-assembly and polymerization. For instance, studies have explored the on-surface synthesis of covalent organic frameworks (COFs) using precursors that share structural similarities with this compound. nih.gov The general strategy involves the deposition of molecular precursors onto a catalytically active surface, such as Au(111), followed by thermal annealing to induce covalent bond formation. nih.govresearchgate.net
High-resolution STM imaging, sometimes enhanced by functionalizing the STM tip with a CO molecule for bond-resolved imaging, allows researchers to determine the precise connectivity and structure of the resulting polymeric networks. nih.gov This has been demonstrated in the synthesis of disilabenzene-bridged COFs, where silicon atoms and bromo-substituted polyaromatic hydrocarbons react on a Au(111) surface. nih.gov The resulting structures are analyzed using a combination of STM, scanning tunneling spectroscopy (STS), and other surface-sensitive techniques, supported by theoretical calculations. nih.govchemrxiv.org
The insights gained from STM studies on related systems can be extended to predict and understand the on-surface behavior of this compound. The amine functional groups are expected to play a crucial role in directing the self-assembly through hydrogen bonding and in subsequent polymerization reactions. The methoxy groups, due to their steric hindrance, can influence the planarity and electronic properties of the resulting structures. The ability to control the formation of one- and two-dimensional polymers on a surface opens up possibilities for creating novel materials with tailored electronic and catalytic properties. sciopen.com
Interactive Data Table: STM Studies on Related On-Surface Synthesis
| Precursor(s) | Surface | Key Findings |
| Silicon atoms and 2,3,6,7,10,11-hexabromotriphenylene (B1337539) (HBTP) | Au(111) | Formation of 1,4-disilabenzene-bridged covalent organic frameworks. nih.gov |
| Azatriangulene precursor | Au(111) | Fabrication of mesoscale ordered two-dimensional π-conjugated polymer kagome lattices. researchgate.net |
| 2,7-dibromofluorene | Au(111) | Construction of poly-fluorene chains. sciopen.com |
| Oxygen-doped acene analogues | Au(111) | Self-assembled structures driven by electrostatic interactions. chemrxiv.org |
X-ray Diffraction for Crystalline Structure Determination
The crystal structure of N,N′-dibenzyl-3,3′-dimethoxy-1,1′-biphenyl-4,4′-diamine, a derivative of o-dianisidine, shows that the biphenyl moiety is essentially planar, with the molecule lying on a crystallographic inversion center. iucr.org In contrast, theoretical calculations for this molecule suggest a twisted conformation for the central biphenyl unit. iucr.org This highlights the influence of crystal packing forces on the molecular conformation.
In another related compound, 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, the dihedral angle between the two phenylene groups is in the range of 60-70°. researchgate.net The crystal structure of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate shows a twist angle of 24.3 (1)° between the two benzene (B151609) rings. nih.gov These examples demonstrate that the substitution pattern and the presence of intermolecular interactions, such as hydrogen bonding, significantly influence the torsional angle between the phenyl rings of the biphenyl core.
Interactive Data Table: Crystallographic Data of Related Biphenyl Compounds
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) |
| 2,2'-Dimethoxybiphenyl (B32100) | Orthorhombic | Pbcn | Angle between phenyl rings: 66.94 (7)° nih.gov |
| N,N′-Dibenzyl-3,3′-dimethoxy-1,1′-biphenyl-4,4′-diamine | Monoclinic | P2₁/c | Dihedral angle between terminal phenyl and phenylene rings: 48.68 (6)° iucr.org |
| 2,2′-Diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate | Triclinic | P-1 | Dihedral angle between phenylene groups: ~60-70° researchgate.net |
| 4,4′-Dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate | Tetragonal | I4₁cd | Angle between benzene rings: 24.3 (1)° nih.gov |
| 2,2'-Dimethoxy-9,9'-biacridine | Monoclinic | P2₁/c | Almost perpendicular conformation of acridine (B1665455) rings. researchgate.net |
Computational and Theoretical Investigations of 2,2 Dimethoxybiphenyl 4,4 Diamine
Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining optimized geometries, conformational preferences, and frontier molecular orbital energies.
Studies on biphenyl (B1667301) derivatives reveal that the dihedral angle between the two phenyl rings is a critical conformational parameter. For the related compound 4,4'-dimethoxybiphenyl, electronic structure calculations determined a dihedral angle of approximately 40° for the isolated molecule in its ground state. researchgate.net Forcing the rings into a coplanar arrangement (dihedral angle of 0°) was found to increase the energy by 8.0 kJ mol⁻¹. researchgate.net However, in the solid crystalline state, the molecule adopts a planar conformation. researchgate.net The introduction of substituents at the 2,2'-positions, such as in 2,2'-dimethyl-N,N,N',N'-tetraphenyl-(1,1'-biphenyl)-4,4'-diamine, is predicted by DFT calculations to significantly increase steric repulsion, enlarging the dihedral angle to as much as 58°. dur.ac.uk This suggests that 2,2'-Dimethoxybiphenyl-4,4'-diamine likely possesses a non-planar conformation in the gas phase or in solution due to the steric hindrance of the methoxy (B1213986) groups.
Table 1: Calculated Conformational and Electronic Properties of Biphenyl Derivatives
| Compound | Method/Basis Set | Calculated Property | Value |
| 4,4'-dimethoxybiphenyl (isolated) | Electronic Structure Calculation | Dihedral Angle | ~40° researchgate.net |
| 4,4'-dimethoxybiphenyl (coplanar) | Electronic Structure Calculation | Energy increase vs. ground state | 8.0 kJ mol⁻¹ researchgate.net |
| N,N,N',N',-tetraphenyl-(2,2'-dimethyl)-(1,1'-biphenyl)-4,4'-diamine | DFT | Dihedral Angle | 58° dur.ac.uk |
| Dimethoxybenzene Derivatives | DFT/B3LYP | Total Energy | Lowest among tested functionals nih.gov |
This table presents a selection of data from computational studies on related biphenyl compounds to illustrate the impact of substitution on molecular conformation and the utility of different computational methods.
Quantum Chemical Computations for Electronic Property Prediction and Optimization
Quantum chemical computations offer a framework for the in silico design and optimization of molecules for specific applications, such as organic electronics. aps.orgopenreview.net These calculations can predict ionization potentials, electron affinities, and reorganization energies, which are vital for assessing a material's suitability as a charge transporter.
The methoxy (-OCH₃) groups at the 2 and 2' positions of the biphenyl core are strong electron-donating groups. This has a profound impact on the electronic properties of the molecule. The presence of these groups increases the electron density of the aromatic rings, which generally lowers the ionization potential and oxidation potential of the molecule. royalsocietypublishing.orgcharlotte.edu This effect is due to the electron-releasing nature of the oxygen's lone pairs. royalsocietypublishing.org
In studies of related compounds, the introduction of methoxy groups was found to cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted or methyl-substituted analogues, which is attributed to the stronger donoric properties of the methoxy substituents. royalsocietypublishing.org Furthermore, the presence of strong electron-donating groups on the aromatic diamine precursor can increase its nucleophilicity and reactivity in condensation reactions. royalsocietypublishing.org This enhanced electron-donating character is beneficial for applications in hole-transporting materials, as it helps to lower the energy barrier for hole injection and can provide a good balance between the hole-transfer yield and the open-circuit voltage in devices. charlotte.edu
The transport of charge carriers (holes or electrons) in organic molecular solids is a complex process that can be described by different theoretical models, such as band theory for ordered crystals or hopping models for disordered systems. wikipedia.orgru.nl Quantum chemical calculations are essential for deriving the key parameters used in these models, including site energies, reorganization energies, and electronic coupling (transfer integrals) between adjacent molecules. ru.nl
For materials based on biphenyl diamines, charge transport is typically described by a hopping mechanism, where charges move between localized states on individual molecules. wikipedia.org The efficiency of this process, quantified by the charge carrier mobility (µ), is highly dependent on molecular structure and packing. Derivatives of dimethoxybiphenyl-diamine have been investigated as hole-transporting materials. For one such enamine-based derivative of 3,3′-dimethoxybiphenyl-4,4′-diamine, a high hole drift mobility of 2 × 10⁻² cm² V⁻¹ s⁻¹ was measured at strong electric fields, rivaling some of the best-known hole-transporting materials. royalsocietypublishing.org In contrast, other small molecules incorporating similar moieties have shown more modest hole mobilities in the range of 10⁻⁵ to 10⁻³ cm² V⁻¹ s⁻¹. charlotte.edu Computational models, such as ab initio mobility models, can be developed by first calculating the electronic properties and transfer integrals for a small system and then using this data to build a stochastic model for a larger, more realistic amorphous morphology to simulate percolative charge transport. aps.org
Table 2: Charge Mobility in Related Organic Semiconductors
| Material Class | Mobility (µ) Range (cm² V⁻¹ s⁻¹) | Transport Mechanism |
| Enamine-based derivative of 3,3′-dimethoxybiphenyl-4,4′-diamine | Reaching 2 × 10⁻² | Hopping royalsocietypublishing.org |
| Small molecule hole-transporting materials | 10⁻⁵ - 10⁻³ | Hopping charlotte.edu |
| Crystalline Semiconductors | > 1 | Band Transport wikipedia.org |
| Amorphous Semiconductors | < 0.01 | Hopping wikipedia.org |
Simulation of Intermolecular Interactions and Supramolecular Assembly
The way in which molecules of this compound interact with each other governs their packing in the solid state and the formation of larger supramolecular structures. These interactions are critical for the bulk properties of the material. Computational methods are employed to simulate and analyze these non-covalent interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. rsc.orgresearchgate.net By mapping properties onto this surface, one can identify the types and relative importance of different interactions. For molecules containing amine and methoxy groups, strong hydrogen bonds (such as N-H···O or C-H···O) are expected to play a significant role in stabilizing the crystal packing. rsc.orgresearchgate.net The π-systems of the biphenyl rings can also lead to stabilizing π-π stacking interactions. nih.gov
The energies of these intermolecular interactions can be calculated using DFT. rsc.org By extracting molecular dimers or clusters from a predicted or experimentally determined crystal structure, the interaction energy can be computed, providing a quantitative measure of the forces holding the supramolecular assembly together. rsc.orgresearchgate.net Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic process of self-assembly, providing insights into how individual molecules organize into larger, functional structures like nanotubes or nanofilaments, driven by a balance of forces like hydrogen bonding and π-π stacking. nih.gov
Emerging Research Directions and Future Prospects for 2,2 Dimethoxybiphenyl 4,4 Diamine
Continued Development in Next-Generation Organic Semiconductors and Optoelectronic Devices
The unique molecular structure of 2,2'-Dimethoxybiphenyl-4,4'-diamine and its derivatives makes them promising candidates for next-generation organic semiconductors and optoelectronic devices. cam.ac.ukeuropean-mrs.com The biphenyl (B1667301) core provides rigidity, while the methoxy (B1213986) and amine groups can be modified to fine-tune the electronic and photophysical properties. Research is focused on harnessing these features to improve the efficiency and performance of devices like organic light-emitting diodes (OLEDs) and organic solar cells. ossila.com
A recent breakthrough in organic semiconductors involves creating materials that induce a spiral movement in electrons, a property known as chirality. cam.ac.ukazom.com This has the potential to significantly enhance the efficiency of OLED displays and is a key area of investigation for future computing technologies like spintronics and quantum computing. cam.ac.ukazom.com By incorporating building blocks like this compound into larger, custom-designed molecular structures, researchers aim to create these chiral semiconductors. cam.ac.ukazom.com The flexibility of organic molecular design allows for the creation of entirely new structures with tailored properties, moving beyond the limitations of traditional inorganic semiconductors. cam.ac.uk
The development of five-ring-fused organic semiconductors has also shown significant promise, with many achieving high charge mobilities. rsc.org Molecular engineering of these structures, including the introduction of various functional groups to the core, is a key strategy to improve material stability while maintaining high performance. rsc.org
Advanced Polymer Design for Specific High-Performance Industrial and Technological Applications
This compound serves as a valuable monomer in the synthesis of advanced polymers with high-performance characteristics. Its rigid structure and reactive amine groups allow for its incorporation into polymer chains, imparting desirable properties such as high thermal stability and specific electronic functionalities. lookchem.comresearchgate.net
One significant area of application is in the development of polyimides with low dielectric constants and low dielectric loss, which are crucial for telecommunications applications requiring fast signal transport and minimal signal loss. ossila.com The methoxy groups on the biphenyl unit contribute to a larger intermolecular spacing, which in turn reduces the effective number of dipole moments. ossila.com
Furthermore, research has demonstrated the synthesis of various new polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine (an isomer of the title compound) through reactions with different dicarboxylic acids and anhydrides. researchgate.net These studies highlight the versatility of the dimethoxybiphenyl-diamine scaffold in creating a diverse range of polymeric materials. researchgate.net The resulting polymers can be blended with other synthetic or natural polymers, such as polyvinyl alcohol or chitosan (B1678972), and even combined with nanoparticles to create novel nanocomposites with enhanced properties. researchgate.net
| Polymer Application | Key Property | Role of this compound |
| Polyurethane Resins and Elastomers | Enhanced mechanical and chemical properties | Acts as a crosslinking agent, improving thermal stability. lookchem.com |
| Epoxy Resins | Hardening and setting | Functions as a curing agent. lookchem.com |
| Dyes and Pigments | Color intensity and stability | Serves as a chemical component in their production. lookchem.com |
| Telecommunication | Low dielectric constant and loss | The monomer's structure helps to reduce dipole moments. ossila.com |
Integration of Novel Synthetic Methodologies, Including High-Throughput Chemistry Approaches
The synthesis of derivatives of this compound and related compounds is benefiting from the integration of novel synthetic methodologies, particularly high-throughput experimentation (HTE). HTE allows for the rapid screening of reaction conditions and the synthesis of large libraries of compounds, accelerating the discovery of new materials with optimized properties. acs.org
This approach is particularly valuable in medicinal chemistry for route scouting and parallel synthesis, and its principles are being applied to materials science. acs.org For instance, high-throughput screening of cross-coupling reactions, such as the Suzuki and Negishi reactions, can efficiently identify the best conditions for creating new biphenyl-containing molecules. acs.orgethz.ch The ability to miniaturize reactions and perform many experiments in parallel significantly reduces the time and resources required for research and development. acs.org
Continuous flow chemistry is another advanced synthetic technique being employed. vapourtec.com It offers better control over reaction parameters, leading to improved reproducibility and safety, and facilitates the synthesis of compound libraries. vapourtec.com Innovations in flow chemistry are overcoming previous limitations, allowing for smaller reaction volumes and higher throughput, which is essential for the efficient exploration of new chemical space. vapourtec.com
Exploration of Self-Assembly Mechanisms and Supramolecular Architectures
The ability of molecules based on this compound to self-assemble into highly ordered structures is a key area of emerging research. These self-assembly processes can lead to the formation of supramolecular architectures with unique properties and functions.
For example, derivatives of this compound are being used to construct two-dimensional (2D) polymers on surfaces. rsc.org By reacting 3,3'-Dimethoxybiphenyl-4,4'-diamine with other building blocks on a graphite (B72142) surface, researchers have successfully created extended 2D polymers with regular, porous structures. rsc.org The methoxy groups, in this case, act as passive functional groups that influence the assembly process. rsc.org This bottom-up approach to creating nanostructured materials opens up possibilities for applications in nanosensing and catalysis. rsc.org
The study of how these molecules interact and organize at the molecular level is crucial for controlling the final properties of the resulting materials. The non-planar structure of some biphenyl derivatives can hinder crystallization, leading to the formation of stable amorphous glasses with high glass transition temperatures, a desirable property for materials used in electronic devices. scispace.com
Investigation into Heterocyclic Ring Formation for Novel Functional Materials
The diamine functional groups of this compound make it an excellent starting material for the synthesis of novel heterocyclic compounds. nih.gov Heterocycles are a critical class of compounds with a vast range of applications in materials science and pharmaceuticals. nih.govglobalscientificjournal.com
Recent research has focused on developing new methods for forming heterocyclic rings. One innovative approach is "regenerative cyclization," where a diamine reacts with an amino alcohol to form a new pair of amines that can then undergo further ring closure with other reagents. nih.gov This allows for the rational design of new classes of N-heterocyclic compounds. nih.gov
Furthermore, this compound and its derivatives have been used to synthesize bis-thiazoles, a class of heterocyclic compounds with potential applications in medicinal chemistry. tandfonline.comtandfonline.com In these syntheses, the diamine is first converted to a thiourea (B124793) derivative, which then reacts with other building blocks to form the final thiazole-containing molecules. tandfonline.comtandfonline.com The exploration of these and other cyclization reactions involving this compound is expected to lead to the discovery of new functional materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
